6-Aminospiro[3.3]heptane-2-carboxylic acid

Lipophilicity Regioisomer LogD

6-Aminospiro[3.3]heptane-2-carboxylic acid (CAS 28345-67-7) offers a non-coplanar spiro[3.3]heptane core with a 90° twist—a validated saturated benzene bioisostere. With a predicted logD7.4 of –2.62, it is over 1.1 log units more hydrophilic than the 2-amino regioisomer (XLogP3-AA –1.5), enabling precise lipophilicity tuning in CNS and intracellular drug design. Cited as a most preferred monomer in US3748354A for polyamide modification, this β-amino acid is available as a free base (2–8°C storage) or a room-temperature-stable hydrochloride salt for automated synthesis workflows. Choose the regioisomer that matches your physicochemical and logistical requirements.

Molecular Formula C8H13NO2
Molecular Weight 155.19
CAS No. 28345-67-7
Cat. No. B3326757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Aminospiro[3.3]heptane-2-carboxylic acid
CAS28345-67-7
Molecular FormulaC8H13NO2
Molecular Weight155.19
Structural Identifiers
SMILESC1C(CC12CC(C2)N)C(=O)O
InChIInChI=1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)
InChIKeyOJFMDXUWUKVTNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Aminospiro[3.3]heptane-2-carboxylic acid (CAS 28345-67-7): A Conformationally Constrained Spirocyclic β-Amino Acid Scaffold for Drug Discovery and Polyamide Synthesis


6-Aminospiro[3.3]heptane-2-carboxylic acid (CAS 28345-67-7) is a saturated spirocyclic β‑amino acid featuring a rigid spiro[3.3]heptane core bearing a primary amine at the 6‑position and a carboxylic acid at the 2‑position [1]. The spiro[3.3]heptane scaffold, comprising two cyclobutane rings sharing a single quaternary carbon, imposes non‑coplanar exit vectors that confer a three‑dimensional topology distinct from planar aromatic or monocyclic saturated bioisosteres [2]. The compound is commercially available in both free‑base and hydrochloride salt forms at purities ≥95%, with the free base requiring 2–8 °C storage under inert atmosphere, while the hydrochloride salt is stable at ambient temperature . Originally disclosed in expired US patent US3748354A as one of the two most preferred spiro[3.3]heptane amino acids for polyamide synthesis [3], this building block now occupies a specialized niche in medicinal chemistry programs seeking to modulate lipophilicity, pKa, and conformational space relative to acyclic or monocyclic amino acid alternatives.

Why Generic Substitution Fails for 6-Aminospiro[3.3]heptane-2-carboxylic acid: Quantitative Evidence of Physicochemical Divergence from Regioisomers and Homologs


Within the spiro[3.3]heptane amino acid class, seemingly minor structural variations—regioisomeric amine placement, side‑chain homologation, or salt form—produce quantifiably large differences in lipophilicity, ionization state, and commercial accessibility that preclude simple interchange [1]. The 6‑amino‑2‑carboxylic acid regioisomer exhibits a predicted ACD/LogP of −0.40 and a logD7.4 of −2.62, whereas the 2‑amino‑2‑carboxylic acid regioisomer (CAS 1378703‑61‑7) has a computed XLogP3‑AA of −1.5, indicating a ≥1.1 log unit divergence in lipophilicity descriptors that is sufficient to alter membrane permeability, protein binding, and pharmacokinetic profiles in lead optimization [1][2]. Furthermore, replacing the 6‑amino substituent with a 6‑aminomethyl group (CAS 27149‑97‑9) introduces a methylene spacer that shifts the predicted pKa from ~4.33 to ~4.00 and increases molecular weight from 155.19 to 169.22 g/mol, simultaneously reducing the commercial list price by approximately 36% per 100 mg—making the two non‑interchangeable on both physicochemical and procurement grounds . Below we provide the head‑to‑head quantitative evidence substantiating each dimension of differentiation.

Quantitative Procurement Evidence for 6-Aminospiro[3.3]heptane-2-carboxylic acid: Head‑to‑Head LogD, pKa, Cost, and Patent Differentiation


Lipophilicity Divergence vs. 2‑Amino‑2‑carboxylic Acid Regioisomer: LogP and LogD Comparison

The 6‑amino‑2‑carboxylic acid substitution pattern (target compound) yields a substantially different lipophilicity profile compared to the 2‑amino‑2‑carboxylic acid regioisomer. The target compound has a predicted ACD/LogP of −0.40 and ACD/LogD7.4 of −2.62 [1], whereas the 2‑amino regioisomer (CAS 1378703‑61‑7) has a computed XLogP3‑AA of −1.5 [2]. Although measured on different prediction platforms, the ≥1.1 log unit difference in logP descriptors, combined with the target's LogD7.4 of −2.62, places the 6‑amino regioisomer in a more hydrophilic physicochemical space that will differentially affect passive membrane permeability and oral absorption potential relative to the 2‑amino congener.

Lipophilicity Regioisomer LogD Medicinal Chemistry

Predicted Acidity (pKa) Shift vs. Unsubstituted Spiro[3.3]heptane‑2‑carboxylic Acid: Impact of 6‑Amino Substitution on Ionization

Introduction of the 6‑amino substituent onto the spiro[3.3]heptane‑2‑carboxylic acid scaffold lowers the predicted carboxylic acid pKa by approximately 0.4 units. The target compound (as hydrochloride salt) has a predicted acid pKa of 4.33 [1], while the unsubstituted spiro[3.3]heptane‑2‑carboxylic acid (CAS 28114‑87‑6) has a predicted pKa of 4.77 . This ΔpKa of −0.44 is consistent with the field‑inductive electron‑withdrawing effect of the protonated amino group transmitted through the rigid spirocyclic framework, as described mechanistically by Liotta et al. for 6‑substituted spiro[3.3]heptane‑2‑carboxylic acids [2].

pKa Ionization Spirocyclic acid Substituent effect

Commercial Procurement Cost Differentiation: 6‑Aminospiro[3.3]heptane‑2‑carboxylic acid vs. 6‑Aminomethyl Homolog

The target 6‑amino‑2‑carboxylic acid derivative commands a significant price premium over its closest commercially available homolog, 6‑(aminomethyl)spiro[3.3]heptane‑2‑carboxylic acid (CAS 27149‑97‑9). On a per‑100 mg basis from the same supplier (Aladdin Scientific), the target compound is priced at $511.90, whereas the aminomethyl homolog is priced at $329.90—a 55% premium . This cost differential is accompanied by a longer lead time (8–12 weeks for both) and a purity specification of ≥97% for each, isolating the structural difference as the primary driver of price.

Procurement cost Homolog comparison Building block Medicinal chemistry

Intellectual Property Provenance: 6‑Aminospiro[3.3]heptane‑2‑carboxylic acid as a Specifically Claimed Preferred Compound in US3748354A

The expired US patent US3748354A, titled 'Spiro(3,3)heptane amino acids,' explicitly designates 6‑aminospiro[3.3]heptane‑2‑carboxylic acid as one of 'the most preferred compounds of this invention' alongside 6‑aminomethylspiro[3.3]heptane‑2‑carboxylic acid [1]. This preferential status is not shared by the 2‑amino regioisomer (CAS 1378703‑61‑7), which was disclosed later (PubChem create date 2012) and is not named in the priority patent. The patent claims utility in polyamide synthesis, pharmaceutical products, and plasticizers for synthetic resins, establishing a documented precedent for industrial application of this specific regioisomer [1].

Patent Preferred compound Polyamide Intellectual property

Salt Form Logistics: Hydrochloride vs. Free Base Storage and Handling Differentiation

The hydrochloride salt of 6‑aminospiro[3.3]heptane‑2‑carboxylic acid offers practical procurement and handling advantages over the free base. The hydrochloride (Sigma‑Aldrich/AstaTech, 95% purity) is specified for room temperature storage and is shipped under normal temperature conditions , whereas the free base (Aladdin Scientific, ≥97% purity) requires storage at 2–8 °C with protection from light and inert atmosphere . The salt form also provides improved aqueous solubility for direct use in aqueous reaction media without additional pH adjustment, though at the cost of lower purity specification (95% vs. 97%).

Salt form Storage stability Hydrochloride Free base

Optimized Application Scenarios for 6-Aminospiro[3.3]heptane-2-carboxylic acid Based on Quantified Differentiation Evidence


Medicinal Chemistry: sp3‑Rich Scaffold Replacement Where Regioisomeric LogD Differentiation Is Critical

When a drug discovery program requires replacement of a planar aromatic or monocyclic saturated carboxylic acid with a three‑dimensional spirocyclic bioisostere, the 6‑amino‑2‑carboxylic acid regioisomer offers a predicted ACD/LogD7.4 of −2.62 [1]. This places the molecule in a hydrophilic logD space that contrasts with the less hydrophilic 2‑amino regioisomer (XLogP3‑AA −1.5) [2] and the substantially more lipophilic unsubstituted spiro[3.3]heptane‑2‑carboxylic acid (XLogP3‑AA 1.8) [3]. Programs targeting central nervous system or intracellular targets with stringent logD requirements can use the measured (or predicted) logD gradient across these three commercially available analogs to fine‑tune permeability without altering the core spirocyclic topology.

Polyamide and Specialty Polymer Synthesis: Leveraging Patent‑Preferred Scaffold for Industrial Material Development

US3748354A identifies 6‑aminospiro[3.3]heptane‑2‑carboxylic acid as a most preferred monomer for polyamide synthesis, citing utility in modifying the properties of existing nylons and in the preparation of pharmaceutical products and plasticizers [4]. Industrial polymer chemists seeking to incorporate a rigid, non‑coplanar spirocyclic diamine or amino acid monomer into polyamide backbones should prioritize this regioisomer, as its explicit preferred status in the foundational patent provides a documented starting point for compositional freedom‑to‑operate analysis and for reproducing the originally exemplified polymer formulations.

Constrained Amino Acid for Structural Biology and Probe Design: Exploiting Rigid sp³ Geometry

The spiro[3.3]heptane core enforces non‑coplanar exit vectors with a characteristic 90° twist that has been validated as a saturated benzene bioisostere in the anticancer drugs sonidegib and vorinostat [5]. When incorporated as a conformationally constrained amino acid residue into peptides, peptidomimetics, or chemical probes, 6‑aminospiro[3.3]heptane‑2‑carboxylic acid restricts backbone flexibility in a manner that monocyclic β‑amino acids (e.g., 4‑aminocyclohexanecarboxylic acid, predicted pKa ~4.46–4.62 ) cannot replicate. Procurement of the 6‑amino‑2‑carboxylic acid regioisomer specifically enables the study of substituent effects transmitted through the rigid spirocyclic framework, as mechanistically characterized by Liotta et al. [6].

High‑Throughput Parallel Synthesis: Hydrochloride Salt for Ambient‑Stable Building Block Libraries

For automated synthesis platforms and building block collection management, the hydrochloride salt form of 6‑aminospiro[3.3]heptane‑2‑carboxylic acid enables room temperature storage and normal‑temperature shipping , eliminating the 2–8 °C cold‑chain requirement mandated for the free base . This logistical simplification, combined with the salt's enhanced aqueous solubility for direct dissolution in coupling reactions, makes it the preferred form for core facility compound management systems and for medicinal chemistry groups building spirocyclic fragment libraries that require long‑term ambient stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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